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Introduction
Gallium arsenide (GaAs) and other III-V compound semiconductors are at the forefront of

high-efficiency photovoltaic technology.[1][2] Their superior electronic and optical properties,

including a direct bandgap and high electron mobility, enable GaAs-based solar cells to achieve

conversion efficiencies significantly exceeding those of conventional silicon-based cells.[1] This

makes them ideal for applications where high performance is critical, such as in aerospace and

concentrator photovoltaics.[3] These application notes provide a detailed overview of the

manufacturing processes, experimental protocols, and performance characteristics of GaAs

solar cells, intended to serve as a comprehensive resource for professionals in the field.

Data Presentation: Performance of Gallium Arsenide
Solar Cells
The following table summarizes the key performance parameters of various single-junction and

multi-junction solar cells based on gallium arsenide and related III-V compounds. The data is

compiled from certified laboratory measurements and recent publications, providing a

comparative overview of the state-of-the-art.
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Solar Cell
Type

Efficiency
(%)

Voc (V)
Jsc
(mA/cm2)

Fill Factor
(%)

Test
Center/Refe
rence

Single-

Junction

GaAs (thin-

film)
29.1 - - -

Fraunhofer

ISE CalLab[4]

GaAs 28.7 1.01 29.18 -
Analytical

Model[5]

GaAs on Si 21.3 - - -
MOCVD

grown[6]

Multi-Junction

GaInP/GaAs/

Ge (3-

junction)

31.3 - - -
MOVPE

grown[7]

GaInP/GaInA

s/Ge (3-

junction,

metamorphic)

28.8 (AM0) - - -
MOVPE

grown[7]

GaInP/GaAs/

GaAsBi (3-

junction)

46.3 2.75 16.01 94
MSCS-1D

Simulation[8]

GaInP/GaAs/

Ge (3-

junction)

43.6 2.59 16.01 94
MSCS-1D

Simulation[8]

5-junction

(bonded)
38.8 4.767 9.564 85.2 NREL[9]
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Epitaxial Growth of GaAs Solar Cell Structures by
MOCVD
Metal-Organic Chemical Vapor Deposition (MOCVD) is a primary technique for growing the

complex multi-layer structures of high-efficiency GaAs solar cells.[10][11] The following is a

generalized protocol for the growth of a single-junction GaAs solar cell.

Protocol: MOCVD Growth of a Single-Junction GaAs Solar Cell

Substrate Preparation:

Begin with a p-type GaAs substrate.

Clean the substrate using a sequence of solvents (e.g., acetone, methanol, deionized

water) to remove organic and particulate contamination.[12]

Perform an in-situ thermal cleaning in the MOCVD reactor under an arsine (AsH3)

overpressure to remove the native oxide layer.

Epitaxial Layer Growth:

Buffer Layer: Grow a p+-GaAs buffer layer to create a smooth, defect-free surface for

subsequent layers.

Precursors: Trimethylgallium (TMGa) and Arsine (AsH3).

Dopant: Diethylzinc (DEZn) or Carbon tetrabromide (CBr4).

Temperature: 600-750 °C.

Back Surface Field (BSF) Layer: Deposit a p+-AlGaAs or GaInP layer to reduce

recombination at the back surface.

Precursors: TMGa, Trimethylaluminium (TMAl) or Trimethylindium (TMIn), AsH3 or

Phosphine (PH3).

Dopant: DEZn or CBr4.
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Base Layer: Grow a p-type GaAs absorber layer. The thickness and doping of this layer

are critical for cell performance.

Precursors: TMGa, AsH3.

Dopant: DEZn or CBr4.

Emitter Layer: Deposit an n-type GaAs layer.

Precursors: TMGa, AsH3.

Dopant: Silane (SiH4) or Disilane (Si2H6).

Window Layer: Grow a highly-doped, wide-bandgap n+-AlGaAs or GaInP layer to reduce

front surface recombination and provide a low-resistance contact layer.

Precursors: TMGa, TMAl or TMIn, AsH3 or PH3.

Dopant: SiH4 or Si2H6.

Contact Layer: Deposit a heavily doped n++-GaAs cap layer to facilitate ohmic contact

formation.

Precursors: TMGa, AsH3.

Dopant: SiH4 or Si2H6.

Cool-down: After the final layer is grown, cool the wafer down under an AsH3 overpressure

to prevent surface degradation.

Device Fabrication
The following protocols outline the key steps to process the epitaxially grown wafer into

individual solar cell devices.

Protocol: Photolithography for Mesa and Contact Definition

Surface Preparation: Clean the wafer with acetone and isopropanol.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photoresist Coating: Apply a layer of photoresist (e.g., AZ4330) to the wafer surface using a

spin-coater.[12]

Soft Bake: Bake the wafer on a hotplate to remove solvents from the photoresist.

Exposure: Expose the photoresist to UV light through a photomask that defines the desired

pattern (e.g., mesa or contact grid).

Development: Immerse the wafer in a developer solution (e.g., NMD-W) to remove the

exposed photoresist.[13]

Hard Bake: Bake the wafer at a higher temperature to harden the remaining photoresist.[13]

Protocol: Wet Chemical Etching for Mesa Isolation

Native Oxide Removal: Briefly dip the patterned wafer in a dilute ammonium hydroxide

(NH4OH) or hydrochloric acid (HCl) solution to remove the native oxide.[14]

Etching: Immerse the wafer in an etching solution to remove the exposed semiconductor

material, thereby isolating the individual solar cells. A common etchant for GaAs is a mixture

of phosphoric acid (H3PO4), hydrogen peroxide (H2O2), and deionized water (H2O) (e.g.,

1:1:5 volume ratio).[14][15]

Rinsing and Drying: Thoroughly rinse the wafer with deionized water and dry with nitrogen

gas.

Protocol: Metallization for Ohmic Contacts

Back Contact Deposition:

Use electron beam evaporation to deposit a sequence of metals onto the back surface of

the wafer (p-side). A common metallization scheme is AuGe/Ni/Au or Ti/Pt/Au.[1]

Front Contact Patterning:

Perform photolithography to define the front contact grid pattern.

Front Contact Deposition:
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Deposit the front contact metals (n-side) using electron beam evaporation. A typical

scheme is Pt/Ti/Pt/Au.[15]

Lift-off: Immerse the wafer in a solvent (e.g., acetone) to dissolve the photoresist and lift off

the unwanted metal, leaving only the desired contact grid.

Annealing: Anneal the wafer in a rapid thermal annealing (RTA) system to form low-

resistance ohmic contacts.

Device Characterization
Protocol: Current-Voltage (I-V) Measurement

Setup: Use a source measure unit (SMU) and a solar simulator with a calibrated reference

cell.[16] The solar simulator should provide a standard AM1.5G spectrum at an intensity of

1000 W/m2.[16]

Connection: Connect the solar cell to the SMU using a four-wire (Kelvin) configuration to

minimize the impact of probe resistance.[16]

Measurement: Sweep the voltage across the solar cell from a reverse bias to slightly above

the open-circuit voltage (Voc) and measure the corresponding current.[17]

Data Extraction: From the I-V curve, determine the following parameters:

Short-circuit current (Isc): The current at zero voltage.

Open-circuit voltage (Voc): The voltage at zero current.

Maximum power point (Pmax): The point on the curve where the product of voltage and

current is maximized.

Fill Factor (FF): Calculated as (Vmax * Imax) / (Voc * Isc).

Efficiency (η): Calculated as Pmax / Pin, where Pin is the incident power from the solar

simulator.

Protocol: External Quantum Efficiency (EQE) Measurement
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Setup: Use a light source (e.g., xenon lamp), a monochromator to select specific

wavelengths, a calibrated reference photodiode, and a system to measure the current from

the solar cell.[18][19]

Calibration: Measure the spectral photon flux of the monochromatic light source using the

calibrated reference photodiode.

Measurement: Illuminate the solar cell with monochromatic light at various wavelengths and

measure the short-circuit current generated at each wavelength.[19]

Calculation: The EQE at a given wavelength (λ) is calculated as: EQE(λ) = (Isc(λ) / q) / Φ(λ)

where Isc(λ) is the short-circuit current at that wavelength, q is the elementary charge, and

Φ(λ) is the incident photon flux at that wavelength.[19]
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Caption: Experimental workflow for GaAs solar cell manufacturing.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b074776?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Layer Stack

MOCVD Precursors

n++-GaAs Contact Layer

n+-AlGaAs Window Layer

n-GaAs Emitter Layer

p-GaAs Base Layer

p+-AlGaAs BSF Layer

p+-GaAs Buffer Layer

p-GaAs Substrate

TMGaTMAl AsH3 SiH4 (n-dopant)DEZn (p-dopant)

Click to download full resolution via product page

Caption: MOCVD growth process for a single-junction GaAs solar cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b074776#application-of-gallium-arsenide-
in-solar-cell-manufacturing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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